CID 78063431
Description
CID 78063431 is a chemical compound cataloged in PubChem, a critical resource for chemical information. The compound was analyzed using gas chromatography-mass spectrometry (GC-MS), with its vacuum distillation fractions quantified to determine CID content . Its mass spectrum and chromatographic profile suggest a moderately polar molecule with distinct fragmentation patterns, which are essential for structural identification and purity assessment.
Properties
Molecular Formula |
AsClSe |
|---|---|
Molecular Weight |
189.34 g/mol |
InChI |
InChI=1S/AsClSe/c2-1-3 |
InChI Key |
HAJIXXMDTDANJC-UHFFFAOYSA-N |
Canonical SMILES |
Cl[As][Se] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063431 involves specific reaction conditions and reagents. The detailed synthetic route typically includes the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations. The exact synthetic pathway can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The production process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
CID 78063431 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
CID 78063431 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78063431 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
To contextualize CID 78063431, comparisons are drawn with structurally or functionally analogous compounds based on PubChem entries, pharmacological properties, and synthetic pathways.
Structural and Physicochemical Properties
Table 1 summarizes key properties of this compound and three similar compounds:
*Inferred from GC-MS fragmentation patterns in .
Structural Insights :
- CAS 340736-76-7 (PubChem ID 10491405) shares a trifluoromethyl-oxadiazole core, common in agrochemicals and kinase inhibitors, but differs in aromatic substitution patterns .
- CAS 1046861-20-4 (PubChem ID 53216313) contains a boronic acid group, enabling Suzuki-Miyaura coupling reactions, unlike this compound .
- CAS 1254115-23-5 (PubChem ID 57416287) features a piperazine-oxetane scaffold, enhancing solubility and CNS permeability compared to this compound .
Pharmacological and Toxicological Profiles
- Toxicity Alerts : CAS 340736-76-7 carries a toxicity warning due to reactive trifluoromethyl groups, while this compound’s safety data remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
